3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Overview
Description
3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a bicyclo[2.2.1]heptene ring system, which is known for its stability and reactivity, making it a valuable scaffold for chemical synthesis and drug development.
Scientific Research Applications
Synthesis and Chemical Applications
Multicomponent Synthesis : This compound has been used in a multicomponent synthesis approach, particularly in the Ugi-5-centre-4-component reaction. This method is valuable for creating polysubstituted cis-fused hexahydrofuro[3,2-b]pyridine derivatives, which are important in natural product-like compound synthesis (Sonaglia et al., 2012).
Aza-Diels-Alder Reactions : It's utilized in asymmetric syntheses, particularly in Aza-Diels-Alder reactions. This is crucial for synthesizing methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, which are key intermediates in various chemical syntheses (Waldmann & Braun, 1991).
Medicinal Chemistry Applications
Antibacterial Agents : Some derivatives of this compound have shown potential as antibacterial agents. Specifically, they have been synthesized and evaluated for their activity against various bacterial strains, highlighting their potential in medicinal chemistry (Egawa et al., 1984).
Synthesis of Constrained Amino Acids : It has been employed in the synthesis of conformationally rigid amino acids. These amino acids are crucial in peptide synthesis and can have significant implications in drug design and development (Kubyshkin et al., 2009).
Material Science and Polymer Chemistry
- Alicyclic Polymers for Photoresist Materials : This compound has been used in the synthesis of alicyclic polymers, which are designed for use as 193 nm photoresist materials. Such materials are crucial in the semiconductor industry for lithography processes (Okoroanyanwu et al., 1998).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptene ring system can be synthesized via a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 3,4-dimethoxyphenethyl group: This step involves the formation of an amide bond between the bicyclic core and the 3,4-dimethoxyphenethylamine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
- **Ox
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-23-11-4-3-10(9-14(11)24-2)7-8-19-17(20)15-12-5-6-13(25-12)16(15)18(21)22/h3-6,9,12-13,15-16H,7-8H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBSJITNRALDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2C3C=CC(C2C(=O)O)O3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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